5-Hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one
Overview
Description
5-Hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one is a natural product found in Salvia miltiorrhiza with data available.
Scientific Research Applications
Diels-Alder Cycloaddition and Steroid Synthesis
5-Hydroxy-6,12,12-trimethyl-17-oxatetracyclo compound is part of a novel 14-membered macrocyclic ring that can undergo Diels-Alder cycloaddition. This process was demonstrated in the synthesis of steroids, exemplifying the compound's application in organic chemistry and pharmaceutical research (Drouin, Couturier, & Deslongchamps, 1997).
Synthesis of Cyathins
The compound was involved in synthesizing tricyclic intermediates for the cyathins, highlighting its role in complex organic syntheses. This illustrates its utility in developing potential pharmaceutical compounds (Ayer, Ward, Browne, Delbaere, & Hoyano, 1981).
Lewis Acid Activation in Alumatranes
In the field of inorganic chemistry, this compound has been used to understand the Lewis acid activation in alumatranes. It highlights its potential in exploring new materials or catalytic systems (Su, Kim, Ellern, Guzei, & Verkade, 2006).
Polymer Chemistry
The compound also finds application in polymer chemistry. It was used to study the transformation of 1-Oxo-2,6,7-trioxa-1-phosphabicyclo compounds into crosslinked polymers, offering insights into novel polymerization processes (Gehrmann & Vogt, 1981).
Crystal Structure Analysis
Research has also delved into the crystal structures of related compounds, which is crucial for understanding the physical and chemical properties of new materials (Kurbanova, Kurbanov, Askerov, Allakhverdiev, Khrustalev, & Magerramov, 2009).
Properties
IUPAC Name |
5-hydroxy-6,12,12-trimethyl-17-oxatetracyclo[7.6.2.01,11.02,8]heptadeca-2,5,7-trien-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-11-7-12-13(8-14(20)17(11)21)19-6-4-5-18(2,3)16(19)9-15(12)22-10-19/h7-8,15-16H,4-6,9-10H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCERTNNJMAPQRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=C2C(=C1)C3CC4C2(CCCC4(C)C)CO3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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